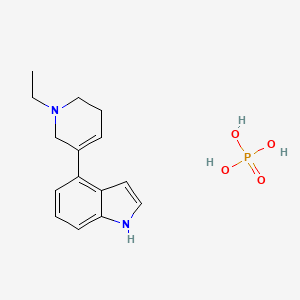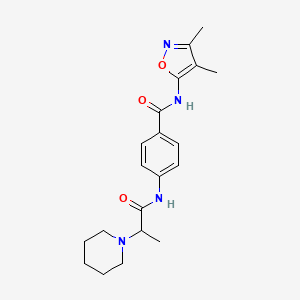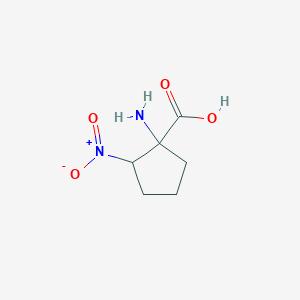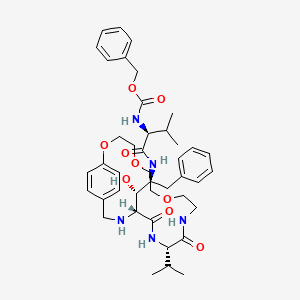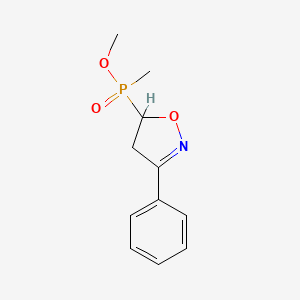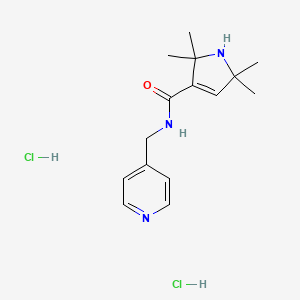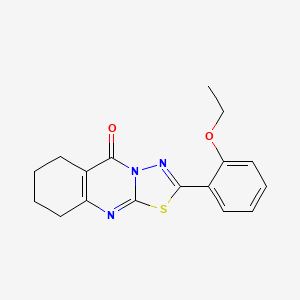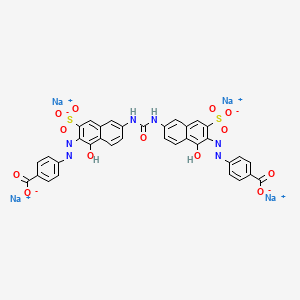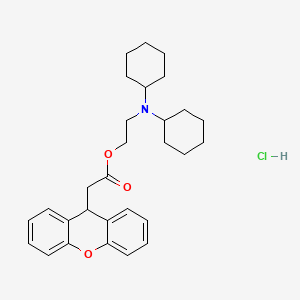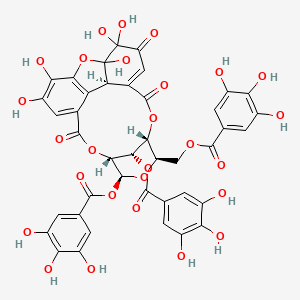
Threo-beta-hydroxy-D-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Threo-beta-hydroxy-D-glutamic acid is a non-proteinogenic amino acid characterized by the presence of a hydroxyl group at the beta position of the glutamic acid molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of threo-beta-hydroxy-D-glutamic acid can be achieved through stereospecific hydroxylation of glutamic acid. This process involves the use of nonheme iron oxygenase enzymes, such as KtzO and KtzP, which hydroxylate the beta-position of glutamic acid . The reaction conditions typically include the presence of a peptidyl carrier protein and a truncated adenylation domain to facilitate the incorporation of the hydroxyl group .
Industrial Production Methods: Industrial production of this compound often employs biocatalysis using threonine aldolases. These enzymes catalyze the formation of carbon-carbon bonds, enabling the enantio- and diastereoselective synthesis of beta-hydroxy-alpha-amino acids from achiral precursors such as glycine and aldehydes . This method is favored for its high stereoselectivity and mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Threo-beta-hydroxy-D-glutamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding the parent amino acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include beta-keto-glutamic acid, dehydroglutamic acid, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Threo-beta-hydroxy-D-glutamic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein structure-function relationships.
Medicine: It has potential therapeutic applications due to its antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of threo-beta-hydroxy-D-glutamic acid involves its interaction with specific molecular targets and pathways. The hydroxylation of glutamic acid by enzymes such as KtzO and KtzP is a key step in its biosynthesis . These enzymes facilitate the incorporation of the hydroxyl group, which is essential for the compound’s biological activity. The hydroxylated amino acid can then participate in various biochemical pathways, exerting its effects through interactions with proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Threo-beta-hydroxy-D-glutamic acid can be compared with other similar compounds, such as:
Threo-beta-hydroxy-L-glutamic acid: This isomer differs in the configuration of the hydroxyl group, leading to distinct biological activities and applications.
Erythro-beta-hydroxy-D-glutamic acid: Another stereoisomer with different spatial arrangement of atoms, resulting in unique chemical properties.
Beta-hydroxyaspartic acid: A structurally related compound with a hydroxyl group at the beta position of aspartic acid, used in similar research and industrial applications.
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological functions compared to its isomers and related compounds.
Propriétés
Numéro CAS |
6208-97-5 |
|---|---|
Formule moléculaire |
C5H9NO5 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
(2R,3S)-2-amino-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4+/m0/s1 |
Clé InChI |
LKZIEAUIOCGXBY-ZAFYKAAXSA-N |
SMILES isomérique |
C([C@@H]([C@H](C(=O)O)N)O)C(=O)O |
SMILES canonique |
C(C(C(C(=O)O)N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


